MAO-A Inhibitory Potency: 34 nM IC50 with Documented Selectivity Over MAO-B
2-Aminopyrimidine-5-carbaldehyde oxime (CHEMBL3415789) inhibits human recombinant MAO-A with an IC50 of 34 nM, compared to an IC50 of 130 nM against human MAO-B, yielding an approximately 3.8-fold selectivity for MAO-A over MAO-B [1]. By contrast, the structurally related 4,6-diamino-5-pyrimidinecarboxaldehyde oxime chemotype, disclosed in kinase inhibitor patents, exhibits nanomolar potency against ErbB kinase family members (EGFR IC50 = 22 nM, ErbB-2 IC50 = 38 nM, ErbB-4 IC50 = 21 nM) but lacks reported MAO activity, demonstrating divergent target engagement driven by the amino substitution pattern [2]. The rat ortholog data further underscore species translatability: the compound shows a rat brain MAO-A IC50 of 100 nM versus a rat brain MAO-B IC50 of >1,000 nM (greater than 10-fold selectivity) [3].
| Evidence Dimension | Human MAO-A inhibition potency and MAO-A/B selectivity |
|---|---|
| Target Compound Data | hMAO-A IC50 = 34 nM; hMAO-B IC50 = 130 nM; Selectivity ratio (IC50 MAO-A / IC50 MAO-B) = 0.26 (3.8-fold MAO-A selective) |
| Comparator Or Baseline | 4,6-Diamino-5-pyrimidinecarboxaldehyde oxime class: no reported MAO activity; instead shows EGFR IC50 = 22 nM, ErbB-2 IC50 = 38 nM from kinase inhibitor patents (US20070270425A1) |
| Quantified Difference | Target compound: MAO-A IC50 = 34 nM; Comparator class: MAO activity not detected; kinase inhibition observed instead |
| Conditions | Human recombinant MAO-A and MAO-B expressed in Sf9 cells; substrates: 5-hydroxytryptamine (MAO-A) and phenethylamine (MAO-B); H2O2 production measured after 1 hr. Kinase assays: recombinant EGFR/ErbB-2/ErbB-4, ATP concentration at Km. |
Why This Matters
This defines the compound's unique pharmacological niche: a low-nanomolar MAO-A inhibitor scaffold distinct from the kinase-targeted 4,6-diamino analogs, enabling procurement for neuroscience rather than oncology research programs.
- [1] BindingDB, BDBM50075956 (CHEMBL3415789): Human MAO-A IC50 = 34 nM, Human MAO-B IC50 = 130 nM, assay details as curated by A*STAR/ChEMBL. URL: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50075956 View Source
- [2] Sigma-Aldrich/Calbiochem, EGFR/ErbB-2/ErbB-4 Inhibitor II (CAS 944341-54-2): aminopyrimidine oxime with EGFR IC50 = 22 nM, ErbB-2 IC50 = 38 nM, ErbB-4 IC50 = 21 nM. URL: https://www.sigmaaldrich.cn View Source
- [3] BindingDB, BDBM50075956 (CHEMBL3415789): Rat brain MAO-A IC50 = 100 nM, rat MAO-B IC50 = 1,000 nM; nuclei-free homogenates, [14C]hydroxytryptamine/[14C]phenethylacetaldehyde substrates. URL: https://bindingdb.org/ View Source
